5-trans-Prostaglandine E2

Vue d'ensemble

Description

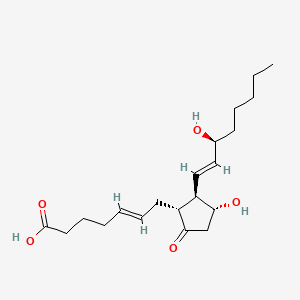

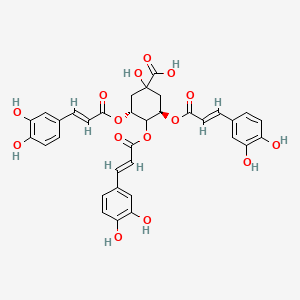

5-trans-Prostaglandin E2: is a naturally occurring lipid compound that belongs to the prostaglandin family. Prostaglandins are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, pain modulation, and smooth muscle function. 5-trans-Prostaglandin E2 is known for its potent biological activities and is often studied for its effects on cellular signaling pathways .

Applications De Recherche Scientifique

Chemistry: In chemistry, 5-trans-Prostaglandin E2 is used as a reference compound for studying the synthesis and reactivity of prostaglandins. It serves as a model for developing new synthetic methodologies and understanding the structure-activity relationships of prostaglandin analogs .

Biology: In biological research, 5-trans-Prostaglandin E2 is studied for its role in cellular signaling pathways. It is known to activate specific G protein-coupled receptors, leading to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and influencing various cellular functions .

Medicine: Medically, 5-trans-Prostaglandin E2 has potential therapeutic applications in the treatment of conditions such as pulmonary hypertension, inflammation, and cancer. Its ability to modulate immune responses and vascular remodeling makes it a promising candidate for drug development .

Industry: In the industrial sector, 5-trans-Prostaglandin E2 is used in the production of prostaglandin-based pharmaceuticals. Its synthesis and purification are critical for ensuring the quality and efficacy of these drugs .

Mécanisme D'action

Target of Action

5-trans-Prostaglandin E2 (5-trans-PGE2) is an active isomer of Prostaglandin E2 (PGE2). It primarily targets the G protein-coupled receptors (GPCRs) EP2 and EP4 . These receptors play a crucial role in transmitting extracellular information into intracellular signaling events .

Mode of Action

5-trans-PGE2 interacts with its targets, the GPCRs EP2 and EP4, to induce various downstream effects. It is 18 times more potent than PGE2 in activating adenylate cyclase in NCB-20 cell homogenates . This interaction leads to distinct cAMP production profiles, with EP4 inducing a transient cAMP response and EP2 inducing a sustained cAMP response only at high PGE2 levels .

Biochemical Pathways

5-trans-PGE2 affects several biochemical pathways. It accelerates fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator . It also inhibits platelet aggregation in human PRP . Furthermore, it plays a role in the cyclooxygenase pathway, which is involved in the metabolism of arachidonic acid .

Pharmacokinetics

It is known that the compound’s action relies on an intact microtubule network .

Result of Action

The action of 5-trans-PGE2 results in several molecular and cellular effects. It stimulates labor and delivery by stimulating the uterine, thus terminating pregnancy . It also accelerates fibrinolysis and inhibits platelet aggregation .

Action Environment

The action, efficacy, and stability of 5-trans-PGE2 can be influenced by various environmental factors. For instance, it occurs naturally in some gorgonian corals . Moreover, it has been suggested that the signaling of both EP2 and EP4 relies on an intact microtubule network .

Analyse Biochimique

Biochemical Properties

5-trans-Prostaglandin E2 interacts with various enzymes, proteins, and other biomolecules. It is synthesized as a Golgi membrane-associated protein, and spontaneous cleavage of the N-terminal hydrophobic domain leads to the formation of a truncated mature protein . It is 18 times more potent than PGE2 in activating adenylate cyclase in NCB-20 cell homogenates .

Cellular Effects

5-trans-Prostaglandin E2 has significant effects on various types of cells and cellular processes. It has been reported to accelerate fibrinolysis by enhancing plasminogen activation mediated by tissue-type plasminogen activator . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 5-trans-Prostaglandin E2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It modulates the function of myeloid immune cells through the activation of the G protein-coupled receptors EP2 and EP4 . It also plays a role in the resolution of inflammation .

Temporal Effects in Laboratory Settings

The effects of 5-trans-Prostaglandin E2 change over time in laboratory settings. It has been observed that PGE2 signaling is important in propagating breast cancer stem cells by enhancing inherent tumor-initiating capacities

Dosage Effects in Animal Models

The effects of 5-trans-Prostaglandin E2 vary with different dosages in animal models. For example, in mares, only one intrauterine administration of PGE2 at the dose of 5 mg/5 ml increased the total amount of progesterone concentrations in blood plasma .

Metabolic Pathways

5-trans-Prostaglandin E2 is involved in various metabolic pathways. It is formed by a sequential series of three enzymatic reactions: release of arachidonic acid from membrane phospholipids by phospholipases, conversion of arachidonic acid to an unstable endoperoxide intermediate PGH2 by cyclooxygenase, and finally, isomerization of PGH2 to bioactive prostanoids by distinct terminal synthases .

Transport and Distribution

5-trans-Prostaglandin E2 is transported and distributed within cells and tissues. A novel prostaglandin transporter called PGT has been identified that might mediate the release of newly synthesized prostaglandins .

Subcellular Localization

It has been observed that the subcellular localization of p38, a central regulator of intracellular signaling, is highly dynamic to facilitate the selective activation of spatially restricted substrates

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-trans-Prostaglandin E2 typically involves a multi-step process starting from commercially available starting materials. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity and yield. The key steps include the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of 5-trans-Prostaglandin E2 often relies on scalable chemoenzymatic synthesis routes. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandin-related drugs on a large scale. The use of common intermediates, such as Corey lactone, facilitates the synthesis of various prostaglandin analogs .

Analyse Des Réactions Chimiques

Types of Reactions: 5-trans-Prostaglandin E2 undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions often involve the use of nucleophiles and electrophiles under mild to moderate temperatures.

Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, which can exhibit different biological activities .

Comparaison Avec Des Composés Similaires

Prostaglandin E1 (PGE1): Another member of the prostaglandin family, known for its vasodilatory and anti-inflammatory effects.

Prostaglandin F2α (PGF2α): Involved in the regulation of reproductive processes and smooth muscle contraction.

Prostaglandin I2 (PGI2):

Uniqueness of 5-trans-Prostaglandin E2: 5-trans-Prostaglandin E2 is unique due to its specific structural configuration and potent biological activities. It is more effective than other prostaglandins in certain cellular signaling pathways, making it a valuable compound for research and therapeutic applications .

Propriétés

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-BRNHSORCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189722 | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-00-2 | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-trans-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TRANS-PROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V30L285LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)

![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)